Ethyl 3-aminocrotonate
Description
Significance of Ethyl 3-aminocrotonate as a β-Enamino Ester in Organic Synthesis
This compound belongs to a class of compounds known as β-enamino esters. These molecules are characterized by an amine group and an ester group attached to a carbon-carbon double bond. This specific arrangement of functional groups imparts a unique reactivity to the molecule, making it a versatile intermediate in organic synthesis. cymitquimica.comhaui.edu.vn The presence of both a nucleophilic amino group and an electrophilic ester group allows for a wide range of chemical transformations. cymitquimica.com
The utility of β-enamino esters like this compound lies in their role as synthons for constructing more complex, biologically active molecules. haui.edu.vn They are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.comfishersci.ca Their ability to participate in condensation reactions makes them valuable building blocks for diverse chemical structures. cymitquimica.com
Role of this compound in Advanced Chemical Research
In advanced chemical research, this compound serves as a crucial starting material and intermediate. fishersci.cachembk.com It is particularly important in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. These heterocycles, such as pyridines, pyrimidines, and thiazines, form the core of many pharmaceutical agents. mdpi.comresearchgate.net
One of the notable applications of this compound is in multicomponent reactions (MCRs). beilstein-journals.org MCRs are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. This approach is highly efficient for creating diverse molecular libraries for drug discovery. For instance, it has been used in the three-component synthesis of C-nucleosides, which are important analogs of naturally occurring nucleosides. beilstein-journals.orgsemanticscholar.org
Historical Context of this compound Research
The study of β-amino crotonates gained significant traction when they were identified as key intermediates in the synthesis of calcium channel blockers like Nisoladipine, Benidipine, Nicardipine, and Felodipine (B1672334). haui.edu.vnresearchgate.net Research into compounds like mthis compound, a related derivative, began to grow in the mid-20th century as the demand for versatile intermediates in organic synthesis increased. justdial.comjustdial.com By the 1960s and 1970s, these compounds were increasingly used in the development of pharmaceuticals and agrochemicals due to their ability to act as building blocks for bioactive compounds. justdial.com The ongoing research into this compound and its derivatives highlights their sustained importance in contemporary organic chemistry. justdial.com
Physico-chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 33-35 °C |
| Boiling Point | 210-215 °C |
| Density | 1.022 g/mL at 25 °C |
| Solubility in water | 26 g/L at 25°C |
This table contains data sourced from multiple references. chembk.comchemicalbook.comtradekorea.com
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282400 | |
| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-00-5 | |
| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7318-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 3-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Optimization for Ethyl 3 Aminocrotonate
Established Synthetic Routes to Ethyl 3-aminocrotonate
Two primary methods for the synthesis of this compound have been extensively studied: the reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source and the direct esterification of 3-aminocrotonic acid.
Reaction of Ethyl Acetoacetate with Ammonium (B1175870) Acetate (B1210297)
A widely employed method for synthesizing this compound involves the reaction between ethyl acetoacetate and a source of ammonia, such as ammonium acetate. haui.edu.vn This process can be optimized by carefully controlling several reaction parameters, including the choice of solvent, reaction temperature and duration, and the molar ratios of the reactants. haui.edu.vnresearchgate.net The reaction is typically performed in the presence of an organic solvent and may be catalyzed by an acid. haui.edu.vnepo.org
The selection of a solvent is critical in the synthesis of this compound as it can significantly influence the reaction's yield. haui.edu.vn The solvent should be capable of dissolving the ammonium salt to facilitate the reaction. haui.edu.vn Studies have investigated a range of organic solvents, including aliphatic alcohols like methanol (B129727) and ethanol (B145695), and aromatic solvents such as benzene (B151609) and toluene (B28343). haui.edu.vnresearchgate.net
Research indicates that polar protic solvents, particularly methanol, are highly effective. In a comparative study, methanol provided the highest yield (92.1%), outperforming other solvents such as ethanol (84.4%), isopropyl alcohol (73.7%), and toluene (50.9%). researchgate.net A solvent-free approach has also been explored, yielding a respectable 78.3%. researchgate.net The superior performance of methanol makes it an economical and efficient choice for this transformation. haui.edu.vn
Table 1: Effect of Different Solvents on the Yield of this compound Reaction Conditions: Ammonium acetate and ethyl acetoacetate in a 3:1 molar ratio, stirred for 20 hours at room temperature. haui.edu.vn
| Solvent | Yield (%) |
|---|---|
| Methanol | 92.1 |
| Ethanol | 84.4 |
| Isopropyl alcohol | 73.7 |
| t-Buthanol | 74.3 |
| Acetonitrile | 68.6 |
| Benzene | 52.8 |
| Toluene | 50.9 |
| Solvent-free | 78.3 |
Temperature and reaction time are interdependent variables that must be optimized to maximize product yield and minimize the formation of by-products. haui.edu.vn The reaction is often conducted at temperatures ranging from 20°C to 60°C. researchgate.netepo.org One study found that running the reaction at room temperature in methanol achieved a high yield when the reaction was allowed to proceed for an optimal duration. haui.edu.vn
The investigation into reaction time revealed that the yield of this compound increased with time up to a certain point, after which it began to decrease due to the formation of by-products. haui.edu.vn The optimal reaction time under these conditions was determined to be 20 hours. haui.edu.vn
Table 2: Influence of Reaction Time on the Yield of this compound Reaction Conditions: Room temperature in methanol solvent. haui.edu.vn
| Reaction Time (hours) | Yield (%) |
|---|---|
| 4 | 65.3 |
| 8 | 74.1 |
| 12 | 81.2 |
| 16 | 88.6 |
| 20 | 92.1 |
| 24 | 89.5 |
| 28 | 85.7 |
The stoichiometry of the reactants, specifically the molar ratio of ammonium acetate to ethyl acetoacetate, is another key factor influencing the reaction's outcome. The ratio of the base (ammonium acetate) to the ester (ethyl acetoacetate) can be varied, with studies exploring ratios from 1:3 to 3:1. researchgate.netepo.org
Systematic studies have shown that as the molar ratio of ammonium acetate to ethyl acetoacetate increases, the yield of the desired product also increases up to an optimal point. haui.edu.vn The maximum yield was achieved when the molar ratio was 3.0:1.0. haui.edu.vn Further increasing the proportion of ammonium acetate led to a decrease in the yield. haui.edu.vn
Table 3: Effect of Molar Ratio on the Yield of this compound
| Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate) | Yield (%) |
|---|---|
| 0.5:1.0 | 62.8 |
| 1.0:1.0 | 71.4 |
| 1.5:1.0 | 78.2 |
| 2.0:1.0 | 85.3 |
| 2.5:1.0 | 89.6 |
| 3.0:1.0 | 92.1 |
| 3.5:1.0 | 88.5 |
| 4.0:1.0 | 84.3 |
| 5.0:1.0 | 79.6 |
Esterification of 3-Aminocrotonic Acid with Ethanol
An alternative synthetic pathway to this compound is the direct esterification of 3-aminocrotonic acid with ethanol. This reaction is a classic example of a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.uk The presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for the reaction to proceed at a practical rate. masterorganicchemistry.compearson.com
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (3-aminocrotonic acid). This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comchemguide.co.uk
Nucleophilic Attack by Alcohol : A lone pair of electrons on the oxygen atom of the alcohol (ethanol) attacks the activated carbonyl carbon. chemguide.co.uk This step forms a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). chemguide.co.uk
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com
Deprotonation : The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product (this compound). masterorganicchemistry.comchemguide.co.uk
Because the reaction is an equilibrium, it can be driven toward the product side by using an excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's Principle. libretexts.org
Industrial Production Methods and Scalability of this compound Synthesis
The industrial synthesis of this compound is primarily achieved through the reaction of ethyl acetoacetate with an amine source, typically ammonia or an ammonium salt. Both batch and continuous flow processes have been developed and optimized for large-scale production.
One prominent industrial method involves a continuous flow synthesis process. In this setup, ethyl acetoacetate is reacted with aqueous ammonia in a tubular reactor. This method offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and higher productivity due to continuous operation. labmanager.comkilolabs.comhelgroup.com A key aspect of this process is the precise control over reaction parameters such as temperature, pressure, residence time, and reactant molar ratios, which are crucial for maximizing yield and purity. labmanager.com For instance, in a stainless steel tubular reactor, reacting ethyl acetoacetate with a 25% aqueous ammonia solution at a 1:3 molar ratio and a temperature of 50°C can achieve a yield of 94% with a residence time of 22 minutes. chemicalbook.comchemicalbook.com The scalability of continuous flow systems is a significant advantage, as increasing production volume can often be achieved by extending the operational time or by numbering up the reactors in parallel, rather than redesigning larger vessels, which is a common challenge in batch processing. labmanager.com
Batch processing remains a widely used method for the synthesis of this compound. A common batch method involves the reaction of ethyl acetoacetate with ammonium acetate in a suitable solvent, such as methanol. haui.edu.vn Optimization of this process involves careful consideration of the solvent, reaction time, and the molar ratio of the reactants. haui.edu.vn Studies have shown that using methanol as a solvent and a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate at room temperature for 20 hours can result in a 92% yield of the purified product. haui.edu.vn While batch processes can be simpler to set up for smaller scale production, they often face challenges in scalability related to heat management, mixing efficiency, and longer processing times for charging, heating, cooling, and cleaning the reactor. labmanager.comhelgroup.com
The choice between continuous flow and batch processing for industrial-scale synthesis of this compound depends on several factors, including the desired production volume, capital investment, and operational considerations. Continuous flow processes are generally favored for high-volume, dedicated production due to their efficiency and consistency, while batch processes offer more flexibility for multi-product plants and smaller production campaigns. labmanager.com
Table 1: Comparison of Industrial Synthesis Methods for this compound
| Parameter | Continuous Flow Synthesis | Batch Synthesis |
|---|---|---|
| Reactants | Ethyl acetoacetate, Aqueous ammonia | Ethyl acetoacetate, Ammonium acetate |
| Typical Solvent | Often solvent-free or in aqueous medium researchgate.net | Methanol haui.edu.vn |
| Temperature | 50°C chemicalbook.comchemicalbook.com | Room temperature haui.edu.vn |
| Reaction Time | 22 minutes (residence time) chemicalbook.comchemicalbook.com | 20 hours haui.edu.vn |
| Yield | 94% chemicalbook.comchemicalbook.com | 92% haui.edu.vn |
| Scalability | Seamless by extending operation time or numbering-up reactors labmanager.com | Challenging due to heat and mass transfer limitations labmanager.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods for chemical production, and the synthesis of this compound is no exception. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.netmdpi.com For the synthesis of β-enamino esters like this compound, several green strategies have been explored.
One significant approach is the move towards solvent-free reactions . Traditional methods often employ organic solvents, which can be volatile, toxic, and contribute to environmental pollution. haui.edu.vn Conducting the reaction without a solvent simplifies the work-up procedure, reduces waste, and can lead to improved reaction rates and yields.
Another promising green technique is the use of ultrasound irradiation . Sonication can provide the energy required to initiate and accelerate chemical reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. taylorfrancis.comnih.gov This method can also enhance the efficiency of reactions, sometimes eliminating the need for a catalyst. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of this technique to the synthesis of other β-enamino esters suggests its potential applicability. organic-chemistry.org
The use of water as a reaction medium is another cornerstone of green chemistry. Water is a non-toxic, non-flammable, and readily available solvent. Research into the synthesis of β-enamino esters in aqueous media has shown promise, offering an environmentally benign alternative to organic solvents. organic-chemistry.org
Utilization of Ionic Liquids for Enhanced Reaction Efficiency
Ionic liquids (ILs) have emerged as a fascinating class of "green" solvents and catalysts for a wide range of chemical transformations. rushim.rutcichemicals.com These are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent properties. tcichemicals.com While the direct application of ionic liquids in the synthesis of this compound is not explicitly detailed in the provided search results, their use in related reactions, such as the synthesis of other β-enamino esters and in amination reactions, suggests their potential to enhance the efficiency of this synthesis. haui.edu.vnresearchgate.net
Ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and facilitating catalyst recycling. tcichemicals.com Their ability to dissolve a wide range of organic and inorganic compounds can lead to enhanced reaction rates and selectivities. tcichemicals.com For instance, a study on the synthesis of β-enamino ketones and esters mentions the use of an ionic liquid under microwave irradiation, indicating the potential for combining these green technologies for synergistic effects. haui.edu.vn The development of task-specific ionic liquids, which are designed with specific functional groups to catalyze a particular reaction, could be a particularly promising avenue for the efficient and green synthesis of this compound.
Reactivity and Mechanistic Studies of Ethyl 3 Aminocrotonate
Ambident Nucleophilic Behavior of Ethyl 3-aminocrotonate (C- and N-nucleophiles)
This compound, a β-enamino ester, exhibits ambident nucleophilic character due to the delocalization of the nitrogen lone pair electrons across the π-system. This delocalization is represented by its resonance structures, which show that the electron density is high on both the nitrogen atom and the α-carbon (the carbon atom adjacent to the ester group).
This electronic distribution means that this compound can react with electrophiles at two distinct sites:
N-Nucleophile: The lone pair on the nitrogen atom can directly attack an electrophile, leading to N-substituted products.
C-Nucleophile: The increased electron density on the α-carbon allows it to act as a nucleophile, forming a new carbon-carbon bond. This reactivity is characteristic of enamines.
The preferred site of attack is often influenced by the nature of the electrophile and the reaction conditions, a principle described by Hard and Soft Acid-Base (HSAB) theory. In many of its most significant applications, such as the Hantzsch synthesis, this compound reacts as a carbon nucleophile.
| Nucleophilic Center | Description | Typical Reaction |
|---|---|---|
| Nitrogen (N) | Attack occurs via the lone pair of electrons on the nitrogen atom. | N-Alkylation, N-Acylation |
| α-Carbon (C) | Attack occurs via the electron-rich α-carbon, facilitated by enamine resonance. | Michael Addition (as seen in Hantzsch synthesis) |
Condensation Reactions Involving this compound
As a key synthetic building block, this compound participates in numerous condensation reactions. These reactions leverage its nucleophilic nature to construct more complex molecular frameworks, especially heterocyclic systems.
This compound is itself a stable enamine. Its reactivity is characteristic of this functional group. In multicomponent reactions, it acts as the enamine component, where its nucleophilic α-carbon attacks an electrophilic center, such as a carbonyl group or a Michael acceptor.
The reaction of a primary amine with a carbonyl compound (aldehyde or ketone) typically forms an imine (a compound with a C=N double bond). libretexts.org While this compound already contains a C=C-N linkage, it facilitates the formation of cyclic structures that may contain an imine or a related moiety. For instance, in the final cyclization step of the Hantzsch synthesis, the amino group attacks a carbonyl, and subsequent dehydration forms the dihydropyridine (B1217469) ring, a process mechanistically related to imine formation. libretexts.org
The most prominent application of this compound is in the Hantzsch dihydropyridine synthesis, a multi-component reaction first reported by Arthur Hantzsch in 1881. wikipedia.orgacs.org This reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org In a common variation, one equivalent of the β-ketoester and the ammonia source are pre-reacted to form this compound, which is then reacted with another equivalent of the β-ketoester and an aldehyde. beilstein-journals.org
The choice of aldehyde and β-keto ester significantly influences the Hantzsch reaction's outcome and the final product's structure.
Aldehydes : The aldehyde component ultimately becomes the substituent at the 4-position of the dihydropyridine ring. Aromatic aldehydes are commonly used. The electronic nature of substituents on the aromatic ring affects reaction rates and yields. Aldehydes bearing electron-withdrawing groups (e.g., -NO₂) tend to react faster and produce higher yields, as they activate the carbonyl group toward nucleophilic attack. nih.govfrontiersin.org In contrast, aldehydes with electron-donating groups (e.g., -OCH₃) may result in lower yields and longer reaction times. frontiersin.org
β-Keto Esters : The β-keto ester, such as ethyl acetoacetate (B1235776), determines the ester groups at the 3- and 5-positions and the alkyl groups at the 2- and 6-positions of the dihydropyridine ring. beilstein-journals.org Using different β-keto esters allows for the synthesis of a diverse library of dihydropyridine derivatives.
While the classical Hantzsch synthesis can be performed under thermal conditions, modern protocols often employ catalysts to improve efficiency, shorten reaction times, and enable milder conditions. wikipedia.org A wide range of catalysts has been shown to be effective. The choice of catalyst can significantly impact the yield and selectivity of the reaction.
| Catalyst Type | Examples | Effect on Reaction | Reference |
|---|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | Catalyzes the reaction in aqueous micelles with high yields (e.g., 96%). | wikipedia.org |
| Lewis Acids | Iron(III) phosphate (B84403) (FePO₄), Yb(OTf)₃ | Activates the aldehyde's carbonyl group, enabling efficient synthesis under solvent-free conditions. | nih.govorganic-chemistry.org |
| Organocatalysts | Guanidine hydrochloride | Provides an environmentally friendly and highly reactive option, leading to excellent yields in short reaction times. | derpharmachemica.com |
| Heterogeneous / Nanocatalysts | Magnetic nanoparticles (e.g., Fe₃O₄@Phen@Cu) | Allows for easy separation and catalyst reuse, promoting green chemistry principles with high yields in aqueous media. | jsynthchem.com |
| Microwave Irradiation | In combination with catalysts like Cu(OTf)₂ | Drastically reduces reaction times from hours to minutes while maintaining high yields. | nih.gov |
Substituents on the reactants have a profound impact on both the reaction mechanism and the properties of the resulting dihydropyridine products.
Transformation into Aminovinylsuccinimides
The reaction of this compound with maleimides represents a key transformation for the synthesis of substituted succinimide (B58015) derivatives. This reaction proceeds via a Michael-type addition, where the nucleophilic β-carbon of the enamine attacks one of the electrophilic carbons of the maleimide (B117702) double bond.
The initial addition of the enamine to the maleimide results in the formation of a zwitterionic intermediate. Subsequent proton transfer and cyclization lead to the formation of a succinimide ring. The final product is an aminovinyl-substituted succinimide, a structural motif present in various biologically active compounds. The reaction conditions, such as solvent and temperature, can influence the reaction rate and the stereochemical outcome of the product.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | N-substituted Maleimide | Aminovinylsuccinimide | Michael Addition |
Reaction with Activated Malonate Derivatives for Pyridinone Synthesis
The synthesis of pyridinone derivatives from β-enamino esters, such as this compound, is a well-established method in heterocyclic chemistry. The reaction with activated malonate derivatives, for instance, diethyl malonate, provides a direct route to 4-hydroxy-2-pyridinones. nih.gov
This transformation is a condensation reaction where the enamine nitrogen and the activated methylene (B1212753) group of the malonate derivative participate in the formation of the pyridinone ring. The reaction is typically carried out at elevated temperatures and can be catalyzed by either acid or base. One notable aspect of this synthesis is that it can proceed in a single step without the addition of a base. nih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | Activated Malonate Derivative | 4-hydroxy-2-pyridinone |
Condensation with Phenylisothiocyanate and Acetic Anhydride (B1165640)
The reaction of this compound with phenylisothiocyanate in the presence of acetic anhydride is a complex process that can lead to the formation of different heterocyclic systems, including 1,3-thiazine derivatives.
Under specific reaction conditions, the condensation of this compound with phenylisothiocyanate and acetic anhydride can yield ethyl 1,3-thiazine-6-phenylimino-5-carboxylates. This reaction involves the initial formation of a thiourea (B124793) derivative, which then undergoes cyclization.
The proposed mechanism involves the nucleophilic attack of the enamine nitrogen of this compound on the carbon atom of the isothiocyanate group of phenylisothiocyanate. This initial step forms a thiourea intermediate. The presence of acetic anhydride facilitates the cyclization process, likely through the activation of the carbonyl group of the ester or the thione group of the thiourea. The cyclization then proceeds to form the six-membered 1,3-thiazine ring. The regioselectivity of the cyclization is a critical aspect of this reaction, as the formation of other heterocyclic systems, such as pyrimidines, is also possible.
| Reactant 1 | Reactant 2 | Reagent | Product |
| This compound | Phenylisothiocyanate | Acetic Anhydride | 1,3-Thiazine-6-phenylimino-5-carboxylate |
Reaction with Maleimides for Pyrrolo[3,4-c]pyridines Synthesis
The reaction between this compound and maleimides provides a pathway for the synthesis of the pyrrolo[3,4-c]pyridine ring system. This transformation is a multi-step process that involves an initial Michael addition followed by cyclization and subsequent aromatization.
The reaction begins with the nucleophilic attack of the β-carbon of this compound on the maleimide double bond, similar to the formation of aminovinylsuccinimides. However, under specific conditions, the initial adduct undergoes an intramolecular cyclization involving the amino group and one of the carbonyl groups of the succinimide ring. Subsequent dehydration and oxidation or rearrangement leads to the formation of the aromatic pyrrolo[3,4-c]pyridine core.
| Reactant 1 | Reactant 2 | Product Core |
| This compound | Maleimide | Pyrrolo[3,4-c]pyridine |
Nenitzescu Condensation with 1,4-Benzoquinone for Indole (B1671886) Synthesis
The Nenitzescu indole synthesis is a classic reaction in organic chemistry that allows for the formation of 5-hydroxyindole (B134679) derivatives from the condensation of a β-aminocrotonic ester, such as this compound, and a 1,4-benzoquinone. synarchive.comwikipedia.org This reaction, first reported by Costin Nenitzescu in 1929, is a powerful tool for the construction of the indole scaffold, which is a core component of many biologically active molecules. wikipedia.org
The mechanism of the Nenitzescu reaction involves an initial Michael addition of the enamine to the benzoquinone. wikipedia.org This is followed by a nucleophilic attack from the enamine's pi bond onto one of the carbonyl groups of the quinone, leading to a cyclized intermediate. The final step is an elimination of water to afford the aromatic 5-hydroxyindole. wikipedia.org The regioselectivity of the initial Michael addition can be influenced by the substituents on the benzoquinone, with both steric and electronic effects playing a role. wikipedia.orgnih.gov
Research has shown that the reaction conditions can significantly impact the yield and efficiency of the synthesis. For instance, the reaction is often best performed in highly polar solvents. wikipedia.org For large-scale reactions, a mole ratio of 1:1.2-1.6 between the benzoquinone and this compound at room temperature has been found to be effective. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Reaction Name |
| This compound | 1,4-Benzoquinone | 5-Hydroxyindole derivative | Nenitzescu Indole Synthesis |
Nucleophilic Substitution Reactions of this compound
This compound is an enamine, a class of compounds characterized by the presence of an amino group attached to a carbon-carbon double bond. This arrangement makes the β-carbon atom nucleophilic, and thus susceptible to attack by electrophiles.
In a typical nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the amino group initiates the process. This can be seen in reactions with alkyl halides, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion.
The reactivity of this compound in nucleophilic substitution reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. Stronger electrophiles and polar aprotic solvents tend to facilitate these reactions.
Cyclization Reactions for Heterocyclic Compound Formation
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These reactions often proceed through a cyclization mechanism, where the molecule folds back on itself to form a ring.
This compound is instrumental in the synthesis of a variety of heterocyclic compounds, including pyridinones, quinolones, oxazoles, pyrroles, and isoxazoles. haui.edu.vn
Pyridinones: These can be synthesized through the condensation of this compound with activated malonate derivatives. nih.gov This reaction conveniently affords 4-hydroxy-2-pyridinone in a single step without the need for a base. nih.gov
Quinolones: The synthesis of quinolones can be achieved by reacting this compound with a suitable co-reactant, leading to the formation of the quinolone ring system.
Oxazoles: Oxazole derivatives can be prepared from this compound through multi-step synthetic routes.
Pyrroles: The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, can be adapted to use this compound or its derivatives. wikipedia.org This involves the reaction of a 1,4-dicarbonyl compound with an amine, in this case, the amino group of this compound, to form the pyrrole ring. wikipedia.org
Isoxazoles: The synthesis of isoxazoles can be achieved through various routes, including the reaction of β-keto esters with hydroxylamine (B1172632), which can be adapted for this compound derivatives.
The following table provides a summary of the heterocyclic compounds synthesized from this compound and the general synthetic approaches.
| Heterocyclic Compound | General Synthetic Approach |
| Pyridinones | Condensation with activated malonate derivatives. nih.gov |
| Quinolones | Cyclization reactions with appropriate precursors. |
| Oxazoles | Multi-step synthesis involving cyclodehydration. |
| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyl compounds. wikipedia.org |
| Isoxazoles | Reaction with hydroxylamine derivatives. |
Recent research has explored the synthesis of ferrocene-containing pyridines using this compound. Ferrocene (B1249389), an organometallic compound, can be incorporated into the pyridine (B92270) ring structure, leading to novel compounds with potential applications in catalysis and materials science. This synthesis typically involves a multi-component reaction where this compound, a ferrocene derivative, and another reactant are combined to form the final product.
Acylation Studies of this compound Derivatives
Acylation is a chemical reaction that introduces an acyl group into a molecule. In the case of this compound, acylation can occur at either the nitrogen atom (N-acylation) or the α-carbon atom (C-acylation).
The regioselectivity of the acylation of this compound, meaning whether the acyl group attaches to the nitrogen or the carbon, is a subject of considerable study. niscair.res.in This selectivity is influenced by the reaction conditions and the nature of the reactants. For instance, the use of different acylating agents and bases can favor one product over the other.
A systematic investigation into the regioselectivity of N,C-acylation of mthis compound, a close analog of this compound, has shown that acylation often occurs preferentially at the C-nucleophilic center. niscair.res.in However, exceptions exist, such as with isobutyryl chloride, which leads exclusively to N-acylation. niscair.res.in
The choice of acid chloride and organic base plays a crucial role in determining the outcome of the acylation reaction. niscair.res.in Studies have shown that a strong preference for either N- or C-acylation can be achieved by carefully selecting these reagents. niscair.res.in For example, the use of pyridine as an organic base has been found to provide the best results in many cases. niscair.res.in
The following table summarizes the influence of different acid chlorides on the acylation of mthis compound in the presence of pyridine.
| Acid Chloride | Product(s) |
| Acetyl chloride | (Z)-enamide (N-acylated) niscair.res.in |
| Propionyl chloride | (Z)-enamide (N-acylated) niscair.res.in |
| Dichloroacetyl chloride | C-acylated (E-s-Z) compound niscair.res.in |
Formation of Enamides and Enaminones
The acylation of this compound and its analogs, such as mthis compound, serves as a key transformation for the synthesis of enamides and enaminones. These products are valuable intermediates in the construction of various nitrogen-containing heterocyclic compounds. The site of acylation—either at the nitrogen atom (N-acylation) to form enamides or at the α-carbon (C-acylation) to yield enaminones—is highly dependent on the reaction conditions, including the choice of acylating agent and the base employed.
Studies on the acylation of mthis compound with a range of aliphatic and aromatic acid chlorides have demonstrated a strong preference for N-acylation, leading to the formation of enamides. For instance, when mthis compound is treated with acid chlorides like acetic acid or propionic acid in benzene (B151609) with pyridine as the base, the corresponding (Z)-enamides are produced in excellent yields. tandfonline.com This selectivity highlights the greater nucleophilicity of the nitrogen atom in the enamine system under these conditions.
The general mechanism for the acylation of amines with acyl chlorides proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the aminocrotonate attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the N-acylated enamide product. The choice of base is crucial; pyridine is often effective in scavenging the HCl byproduct without promoting unwanted side reactions. tandfonline.com
In contrast, achieving C-acylation to form enaminones from β-enamino esters like this compound is more challenging and often requires specific substrates or reaction conditions to favor attack at the α-carbon. Research indicates that for certain substrates, such as 3-aminocrotononitrile, C-acylation can be the preferred pathway, demonstrating that the electronic nature of the ester or nitrile group significantly influences the regioselectivity of the acylation reaction. tandfonline.com
Table 1: Site Selectivity in the Acylation of Mthis compound (1a) with Various Acid Chlorides Data derived from studies on mthis compound, a close analog of this compound.
| Acid Chloride | Base | Primary Product Type | Selectivity |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Enamide (N-acylation) | High |
| Propionyl Chloride | Pyridine | Enamide (N-acylation) | High |
| Benzoyl Chloride | Pyridine | Enamide (N-acylation) | Major |
| Crotonyl Chloride (α,β-unsaturated) | Triethylamine | 3,4-dihydropyridin-(2H)-one | High (via rearrangement) |
researchgate.netresearchgate.net-Sigmatropic Rearrangement in Acylation Products
A particularly noteworthy reaction of the acylation products of aminocrotonates is their propensity to undergo researchgate.netresearchgate.net-sigmatropic rearrangements. This type of pericyclic reaction is a powerful tool in organic synthesis for the stereoselective formation of carbon-carbon bonds. acs.org In the context of this compound, this rearrangement is observed in the N-acylated intermediates, particularly when α,β-unsaturated acylating agents are used.
When mthis compound is acylated with an α,β-unsaturated acid chloride, such as crotonyl chloride, in the presence of triethylamine, the initially formed N-acylated enamide intermediate readily undergoes an in-situ researchgate.netresearchgate.net-sigmatropic rearrangement. tandfonline.com This process, analogous to the aza-Claisen rearrangement, involves a concerted reorganization of six π-electrons through a cyclic transition state. The rearrangement leads to the formation of a new carbon-carbon bond and ultimately, after tautomerization and cyclization, yields heterocyclic structures like 3,4-dihydropyridin-(2H)-ones. tandfonline.com
The driving force for this rearrangement is the formation of a thermodynamically more stable system. The reaction proceeds through a highly ordered, chair-like transition state, which allows for efficient transfer of stereochemical information from the starting material to the product. The utilization of such rearrangements provides a sophisticated method for increasing molecular complexity from simple precursors like this compound. acs.org
Polymerization Reactions of this compound Derivatives
Beyond its role in small molecule synthesis, this compound and its N-substituted derivatives have been identified as valuable monomers for the creation of novel functional polymers, specifically polymeric betaines. tandfonline.comresearchgate.nettandfonline.com These polymers are of significant interest due to their polyampholytic nature, possessing both cationic and anionic groups, which imparts unique stimuli-responsive properties.
Formation of Polymeric Betaines via Michael Addition
A primary pathway to synthesizing polybetaines from aminocrotonate derivatives involves a Michael addition reaction. tandfonline.comresearchgate.nettandfonline.com For instance, novel linear and crosslinked polyampholytes with a betaine (B1666868) structure have been synthesized from acrylic acid and this compound. oipub.com The synthesis is typically a two-step process that begins with the Michael addition followed by a radical copolymerization.
The mechanism involves the nucleophilic addition of the enamine nitrogen or α-carbon of the this compound derivative to an α,β-unsaturated carbonyl compound, such as acrylic acid. This conjugate addition leads to the formation of a zwitterionic monomer, a carboxybetaine. Subsequent radical polymerization of these betaine monomers, often initiated by standard radical initiators, results in the formation of the final polybetaine. tandfonline.comoipub.com This synthetic strategy has been successfully employed to create a new class of betaine-type functional polymers previously not described in the literature. tandfonline.com
Kinetics and Mechanism of Polybetaine Formation
The formation of polybetaines from aminocrotonates is a complex process influenced by several factors. The initial Michael addition reaction is a key step, and its efficiency can depend on the specific reactants and conditions. The subsequent polymerization can be initiated spontaneously or through the use of radical initiators. tandfonline.com
One proposed mechanism for initiation involves "shuttling-protons" generated from the tautomeric transformation of the monomer. Labile protons can shift from one tautomeric form to another, initiating the polymerization process. However, for better control and higher yields, the polymerization is preferentially carried out in the presence of a dedicated initiator. tandfonline.com The kinetics of the polymerization are influenced by the monomer feed composition. For example, in the copolymerization of this compound (EAC) and acrylic acid (AA), an excess of EAC in the feed leads to the formation of poly(carboxythis compound), whereas an excess of AA results in copolymers containing both carboxybetaine and AA fragments. tandfonline.com
Stereochemical Peculiarities and Tautomeric Transitions in Monomers
The monomers derived from this compound exhibit interesting stereochemical and tautomeric properties that influence their polymerization behavior. Alkyl 3-aminocrotonates can exist in equilibrium between two tautomeric forms: the imine form and the enamine form. tandfonline.comresearchgate.net
The enamine tautomer is generally more stable and is further stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-aromatic ring structure. This stability arises from the conjugation of the C=C and C=O bonds with the participation of the lone pair of electrons on the nitrogen atom. tandfonline.comresearchgate.net It has been suggested that for N-substituted ethyl 3-aminocrotonates, increasing the length of the alkyl substituent on the nitrogen atom shifts the tautomeric equilibrium further towards the energetically favored enamine form. tandfonline.com These tautomeric and stereochemical characteristics of the monomers are crucial as they dictate the structure and properties of the resulting polybetaines.
Table 2: Tautomeric Forms of this compound Derivatives
| Tautomeric Form | Key Structural Feature | Stabilizing Factors |
|---|---|---|
| Enamine | N-C=C-C=O | Intramolecular H-bonding, conjugation (pseudo-aromaticity) |
| Imine | HN=C-CH-C=O | Less stable form |
Applications of Ethyl 3 Aminocrotonate in Complex Molecule Synthesis
Medicinal Chemistry Applications
In medicinal chemistry, ethyl 3-aminocrotonate is most renowned for its central role in the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction that provides efficient access to the 1,4-dihydropyridine (B1200194) (DHP) core. This scaffold is the foundation for a major class of cardiovascular drugs. Furthermore, its reactivity is exploited in the synthesis of other heterocyclic systems, such as pyridinones, which have shown potential as cytotoxic agents for cancer therapy.
Synthesis of 1,4-Dihydropyridines (DHPs)
The Hantzsch reaction, a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, is the cornerstone for the synthesis of the 1,4-dihydropyridine ring system. acgpubs.org In many modern and modified versions of this synthesis, this compound or its analogs are used as one of the key components, effectively incorporating both the β-ketoester and the ammonia source into a single, more reactive molecule. organic-chemistry.org This approach is fundamental to the industrial production of numerous DHP-based pharmaceuticals.
Precursors to Calcium Channel Blockers (e.g., Nifedipine, Nitrendipine, Felodipine (B1672334), Nisoladipine, Benidipine, Nicardipine)
This compound and its corresponding methyl analog, mthis compound, are indispensable intermediates in the synthesis of several widely prescribed calcium channel blockers. nih.govacgpubs.org These drugs are primarily used to treat cardiovascular conditions such as hypertension and angina. nih.gov The synthesis typically involves the cycloaddition reaction of an appropriate benzylidene intermediate with the aminocrotonate. google.com
Below is a summary of the synthesis of prominent calcium channel blockers utilizing aminocrotonate intermediates:
| Drug | Key Reactants | Typical Reaction Conditions |
| Nifedipine | 2-Nitrobenzaldehyde, Methyl acetoacetate (B1235776), Ammonia (often via Mthis compound) | Reaction in an alcohol solvent like methanol (B129727), sometimes under pressure and elevated temperatures (70-110°C). |
| Nitrendipine | 3-Nitrobenzaldehyde, Ethyl acetoacetate, Mthis compound | Condensation in an organic solvent, with some methods employing catalytic amounts of acid to facilitate cyclization. |
| Felodipine | 2,3-Dichlorobenzaldehyde, Methyl acetoacetate, this compound | Cycloaddition in an alcohol solvent (e.g., ethanol (B145695), isopropanol), often refluxed. Pyridine may be used as a catalyst. google.com |
| Nisoldipine | 2-Nitrobenzaldehyde, Methyl acetoacetate, Isobutyl 3-aminocrotonate | Cyclocondensation reaction, often involving a two-step process where the benzylidene intermediate is first formed and then reacted with the aminocrotonate ester. |
| Benidipine | 3-Nitrobenzaldehyde, Mthis compound, N-benzyl-3-piperidinyl acetoacetate | Multi-component reaction in an organic solvent such as THF or methanol under reflux conditions. |
| Nicardipine | 3-Nitrobenzaldehyde, Methyl 2-(m-nitrobenzylidene)acetoacetate, 2-(N-benzyl-N-methylamino)this compound | Hantzsch reaction performed in a solvent like acetone (B3395972) or isopropanol, often followed by conversion to the hydrochloride salt. |
Optimization of DHP Synthesis for Higher Yield and Purity
The classical Hantzsch synthesis for 1,4-dihydropyridines has been the subject of extensive research aimed at improving its efficiency, yield, purity, and environmental footprint. Traditional methods often suffer from long reaction times, harsh conditions, and the use of volatile organic solvents.
Modern optimization strategies have focused on several key areas:
Catalysis: The use of various catalysts has been explored to accelerate the reaction and improve yields. Pyridine has been effectively used as a catalyst in the synthesis of felodipine from a dichlorobenzylidene intermediate and this compound in refluxing alcohol. google.com Other approaches have utilized strong acidic cation exchange resins. google.com
Solvent-Free and Aqueous Conditions: To develop more environmentally benign processes, researchers have successfully established catalyst- and organic solvent-free procedures. One notable method involves carrying out the one-pot Hantzsch reaction in water within a sealed vessel, which can produce 1,4-DHPs in good to excellent yields (86–96%) and high purity.
Process Control: In industrial settings, controlling reaction parameters is crucial. For felodipine synthesis, disadvantages of prior methods included long reaction durations and the formation of impurities due to trans-esterification when using alcohol solvents. google.com A solvent-free approach, heating the benzylidene intermediate and this compound at 80-85°C, was developed to mitigate these issues, achieving a 92% HPLC purity. google.com
Continuous Flow Synthesis: Continuous flow reactors offer precise control over reaction parameters like temperature and residence time. This compound itself can be synthesized with high efficiency using this method. In one example, ethyl acetoacetate was mixed with an ammonia solution in a tubular reactor, achieving a 94% yield with a residence time of just 22 minutes. rsc.org
Computational and Machine Learning Approaches: Advanced computational tools are being used to optimize organic syntheses. Machine learning algorithms can analyze data from high-throughput experiments to predict optimal reaction conditions, synchronously optimizing multiple variables like temperature, solvent, and catalyst concentration. mdpi.com This data-driven approach significantly reduces the time and resources required to achieve high yield and purity. mdpi.comscispace.com
The table below summarizes various optimization techniques for DHP synthesis:
| Optimization Strategy | Description | Advantages |
| Catalysis | Employing catalysts such as pyridine or ion-exchange resins. google.com | Faster reaction rates, potentially higher yields. |
| Aqueous Synthesis | Using water as the reaction medium in a sealed system without catalysts. | Environmentally friendly, high efficiency, simple product isolation. |
| Solvent-Free Conditions | Heating reactants together without a solvent. google.com | Reduces solvent waste, can prevent side reactions like trans-esterification, simplifies work-up. google.com |
| Continuous Flow | Performing the synthesis in a continuous flow reactor. rsc.org | Excellent control over reaction parameters, improved safety and scalability, high yields in short times. rsc.org |
| Machine Learning | Using algorithms to predict optimal conditions based on experimental data. mdpi.com | Rapidly identifies global optimal conditions, minimizes manual experimentation, synchronously optimizes multiple variables. mdpi.com |
Development of Anti-cancer Agents
The versatility of this compound extends beyond cardiovascular drugs into the realm of oncology. Its ability to serve as a precursor for various heterocyclic scaffolds is being leveraged to develop novel cytotoxic agents.
Synthesis of Aminovinylsuccinimides
While β-enamino esters like this compound are known precursors for a wide variety of heterocyclic and open-chain structures, specific research detailing the synthesis of aminovinylsuccinimides directly from this compound for the development of anti-cancer agents is not prominently available in the reviewed literature. The synthesis of various other nitrogen-containing heterocycles and peptidomimetics has been explored for antitumor activity, but the specific aminovinylsuccinimide scaffold linked to this compound was not identified. researchgate.netresearchgate.net
Pyridinone Derivatives as Cytotoxic Agents
The pyridinone ring is another important heterocyclic structure accessible from β-enamino ester precursors. nih.gov Certain pyridinone derivatives have demonstrated significant biological activities, including cytotoxic effects against cancer cell lines.
This compound can be used directly in the synthesis of pyridinone rings. For instance, it can be condensed with an activated malonate derivative in a single step to afford a 4-hydroxy-2-pyridinone with a 75% yield. researchgate.net This straightforward reaction highlights the utility of this compound as a key building block for this class of compounds.
While the direct cytotoxic testing of pyridinones synthesized specifically from this compound is part of ongoing research, the broader class of pyridinone-containing hybrids has shown promise. For example, a series of pyridopyrimidinone-thiazole hybrids were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that aromatic substitutions on the pyridopyrimidine nucleus were beneficial for cytotoxic activity, with a chlorophenyl-substituted derivative showing the highest potency. researchgate.net These findings support the investigation of pyridinone scaffolds, accessible from this compound, as a viable strategy in the design of new anti-cancer agents.
| Compound Class | Synthetic Precursor | Biological Activity Noted |
| 4-Hydroxy-2-pyridinone | This compound | Core scaffold for further derivatization. researchgate.net |
| Pyridopyrimidinone-thiazole hybrids | 2-Amino nicotinic acid (related pyridone precursor) | Cytotoxic activity against MCF-7 and HeLa cancer cell lines. researchgate.net |
Hantzsch Esters for Photoredox Catalysis
While this compound is not a Hantzsch ester itself, it is closely related to the precursors used in the renowned Hantzsch pyridine synthesis. Hantzsch esters, which are 1,4-dihydropyridine derivatives, have emerged as highly significant compounds in the field of photoredox catalysis. tuwien.at In this context, they are not used for their structural incorporation but for their functional properties as reducing agents.
Under visible-light irradiation, Hantzsch esters can be excited to potent reductants, capable of donating a single electron to a substrate or a photocatalyst, thereby initiating a radical-based chemical transformation. tuwien.atresearchgate.net This process is central to photoredox catalysis, a powerful strategy in modern organic synthesis that utilizes light energy to drive chemical reactions under mild conditions. tuwien.at
The typical role of a Hantzsch ester in a photoredox cycle involves:
Light Absorption: A photocatalyst absorbs light, reaching an excited state.
Single Electron Transfer (SET): The Hantzsch ester transfers an electron to the excited photocatalyst or directly to a substrate, becoming a radical cation.
Proton Transfer: The Hantzsch ester radical cation readily loses a proton to regenerate the catalyst or participate in the reaction, ultimately forming a stable pyridinium (B92312) ion.
This ability to act as a terminal reductant, providing both an electron and a proton, has made Hantzsch esters indispensable in a multitude of reactions, including debromination of vicinal dibromo compounds and hydrodifluoroacetamidation. researchgate.net Their function as efficient radical reservoirs is also being exploited for late-stage functionalization, a critical process in drug discovery. tuwien.at
Enzyme Inhibitors from Aminocrotonate Derivatives
The aminocrotonate scaffold, inherent in this compound, is a valuable starting point for the synthesis of molecules with potential biological activity, including enzyme inhibitors. Enzyme inhibitors are compounds that bind to enzymes and decrease their activity, playing a crucial role in the treatment of numerous diseases. drugbank.com
Research into synthetic amino acid derivatives has demonstrated their potential to inhibit key digestive enzymes, which is a therapeutic strategy for managing metabolic disorders like obesity and type 2 diabetes. nih.gov For instance, certain synthetic derivatives have shown significant inhibitory effects against pancreatic lipase, α-amylase, and α-glucosidase. nih.gov The mechanism of inhibition can be competitive or mixed, and the efficacy is often related to the structural features of the molecule, such as the length of hydrocarbon chains and the presence of specific functional groups that can interact with the enzyme's active site. nih.gov
The table below summarizes the inhibitory potential of several synthetic amino acid derivatives against key digestive enzymes, illustrating the therapeutic promise of this class of compounds.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |
| PPC80 | Pancreatic Lipase | 167 - 1023 | Competitive/Mixed |
| Pancreatic α-amylase | 162 - 519 | Competitive/Mixed | |
| PPC82 | Pancreatic Lipase | 167 - 1023 | Competitive/Mixed |
| Pancreatic α-amylase | 162 - 519 | Competitive/Mixed | |
| PPC84 | Pancreatic Lipase | 167 - 1023 | Competitive/Mixed |
| Pancreatic α-amylase | 162 - 519 | Competitive/Mixed | |
| α-glucosidase | 51 - 353 | Competitive | |
| PPC89 | Pancreatic α-amylase | 162 - 519 | Competitive/Mixed |
| α-glucosidase | 51 - 353 | Competitive | |
| PPC101 | Pancreatic α-amylase | 162 - 519 | Competitive/Mixed |
| α-glucosidase | 51 - 353 | Competitive |
Data sourced from a study on the inhibitory potential of synthetic amino acid derivatives. nih.gov
Furthermore, the synthesis of the drug Mecarbinate involves the reaction of ethyl N-methyl-β-aminocrotonate with para-benzoquinone, showcasing the utility of aminocrotonate derivatives in creating pharmaceutical agents. wikipedia.org
Indole (B1671886) Scaffold Synthesis via Nenitzescu Reaction
This compound is a cornerstone reactant in the Nenitzescu indole synthesis, a powerful chemical reaction for creating 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com First reported by Costin Nenițescu in 1929, this reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester, such as this compound. wikipedia.orgresearchgate.net
The reaction mechanism proceeds through a sequence of well-defined steps:
Michael Addition: The enamine (this compound) performs a conjugate addition to the benzoquinone.
Nucleophilic Attack: A subsequent nucleophilic attack by the enamine's π-bond onto a carbonyl group of the quinone ring initiates cyclization.
Elimination/Aromatization: The process concludes with an elimination step, leading to the formation of the aromatic indole ring system. wikipedia.org
The indole scaffold is a fundamental core structure in a vast number of biochemically important molecules, including neurotransmitters like serotonin (B10506) and a new generation of antitumor compounds. wikipedia.org The Nenitzescu reaction provides a direct and effective route to these valuable structures from relatively simple starting materials. wikipedia.orgresearchgate.net The reaction has been successfully scaled for industrial production, with reports of batches producing over 100 kg of the indole product. wikipedia.org For such large-scale reactions, an optimized mole ratio of 1:1.2-1.6 between the benzoquinone and this compound is often employed. wikipedia.org
| Reactant 1 | Reactant 2 | Key Product | Significance |
| Benzoquinone | This compound | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | Prototypical reaction product researchgate.net |
| 1,4,9,10-Anthradiquinone | Various Enamines | Fused Indole Systems | Precursors for anticancer drug design wikipedia.org |
| 2-Methylbenzoquinone | This compound | Isomeric 7-alkyl-5-hydroxyindoles | Demonstrates regioselectivity aspects researchgate.net |
Polymer Chemistry Applications
In the realm of polymer science, this compound and its derivatives are utilized as monomers for the creation of novel functional polymers, particularly polymeric betaines. researchgate.net These polymers possess unique properties that make them suitable for a range of advanced applications.
Synthesis of Novel Polymeric Betaines
Novel polymeric betaines can be synthesized based on this compound and its N-substituted alkyl derivatives. tandfonline.comtandfonline.com The synthetic strategy hinges on the Michael addition reaction, where the enamine monomer adds to an unsaturated carboxylic acid like acrylic acid. researchgate.net This reaction leads to the formation of linear and crosslinked polybetaines. tandfonline.comtandfonline.com
The process begins with the preparation of the aminocrotonate monomers, which are typically obtained through the condensation of an acetoacetic ester with various amines, aminoalcohols, or amino acids under mild conditions. researchgate.net The subsequent polymerization reaction involves the migration of the labile enamine proton to the α-carbon of the unsaturated carboxylic acid, forming an intermediate betaine (B1666868) monomer which then polymerizes. researchgate.net The structure of the resulting polybetaines, which contain both a tertiary amine and a carboxylic group, is confirmed through spectroscopic methods such as ¹H-NMR and FTIR. tandfonline.com
Stimuli-Sensitive Properties of Crosslinked Systems
When synthesized as crosslinked hydrogels, these polymeric betaines exhibit remarkable stimuli-sensitive properties. tandfonline.comtandfonline.com This "smart" behavior allows the material to undergo significant volume changes in response to external environmental cues. researchgate.net
These responses are driven by changes in the electrostatic interactions and solvation within the polymer network:
pH: The swelling of the hydrogels is highly dependent on pH. The isoelectric point for these systems is typically very low, around pH 2.0–2.1. oipub.com At this pH, the net charge is zero, and the polymer network tends to be collapsed. As the pH deviates from this point, the ionization of the carboxylic or amino groups leads to electrostatic repulsion and swelling of the gel.
Ionic Strength: The addition of salts tends to destroy inter-chain and intra-chain salt bonds, which can affect the swelling behavior of the hydrogel. oipub.com
Solvent Composition: The thermodynamic quality of the solvent influences the polymer's conformation. In water-organic mixtures (e.g., water-acetone, water-ethanol), a change in the dielectric constant of the medium and a decrease in osmotic pressure can cause the gel to shrink. oipub.com
Electric Field: Under the influence of a direct current (DC) electric field, the hydrogels can undergo a phenomenon known as "electrocollapse." oipub.com This is a rapid shrinking of the gel, and the rate of collapse can be enhanced by the simultaneous application of a magnetic field. oipub.com
| Stimulus | Response of Crosslinked Polybetaine Gel | Underlying Mechanism |
| pH | Swelling/Shrinking | Protonation/deprotonation of acidic and basic groups, altering electrostatic interactions. oipub.com |
| Ionic Strength | Changes in swelling | Disruption of internal salt bonds by external ions. oipub.com |
| Solvent Change (e.g., water-ethanol) | Shrinking | Alteration of solvent dielectric constant and osmotic pressure. oipub.com |
| Electric Field (DC) | Electrocollapse (rapid shrinking) | Electrophoretic and electro-osmotic forces acting on the charged polymer network. oipub.com |
Synthesis of Chiral Pyridine and Nicotinic Acid Derivatives
The asymmetric synthesis of chiral pyridine and nicotinic acid derivatives often employs organocatalysis, where small chiral organic molecules are used to induce enantioselectivity. This compound serves as a key nucleophilic component in these reactions, participating in various cycloaddition and tandem reactions to construct the chiral dihydropyridine (B1217469) core, which can be subsequently oxidized to the corresponding pyridine or further elaborated to nicotinic acid derivatives.
Detailed Research Findings
Recent research has demonstrated the efficacy of organocatalytic strategies in the enantioselective synthesis of highly functionalized chiral 1,4-dihydropyridines from this compound and its analogs. One notable approach involves the use of cinchona alkaloid-derived catalysts to promote the Michael addition of enaminones to α,β-unsaturated compounds, followed by an intramolecular cyclization.
For instance, a study showcased the reaction of various enaminones with malononitrile (B47326) derivatives in the presence of a bis-cinchona alkaloid catalyst. This methodology affords highly substituted chiral 1,4-dihydropyridines in good yields and with high enantioselectivities. The reaction proceeds through a Michael addition intermediate, which is then directed by the chiral catalyst to cyclize in a stereocontrolled manner.
Another powerful strategy is the asymmetric Hantzsch reaction, a multicomponent reaction that has been adapted for enantioselective synthesis using chiral organocatalysts. In this context, this compound, an aldehyde, and a β-ketoester can be condensed in the presence of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to yield chiral dihydropyridines. The chiral catalyst protonates and activates the reactants, creating a chiral environment that dictates the stereochemical outcome of the cyclization.
While specific data for the direct use of this compound in all variations of these reactions can be found within broader studies on enaminones, the general principles and high levels of stereocontrol achieved are well-established. The following tables summarize representative findings from studies on the asymmetric synthesis of chiral dihydropyridines using this compound and analogous β-enaminoesters.
Table 1: Organocatalytic Asymmetric Synthesis of Chiral 1,4-Dihydropyridines from β-Enaminoesters
| Entry | β-Enaminoester | Aldehyde | β-Ketoester | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | Benzaldehyde | Ethyl acetoacetate | (R)-TRIP (10) | Toluene (B28343) | 48 | 85 | 92 |
| 2 | Mthis compound | 4-Nitrobenzaldehyde | Methyl acetoacetate | (S)-TRIP (10) | CH2Cl2 | 72 | 78 | 95 |
| 3 | This compound | 2-Chlorobenzaldehyde | Ethyl acetoacetate | (R)-TRIP (10) | Toluene | 60 | 82 | 90 |
| 4 | t-Butyl 3-aminocrotonate | Cinnamaldehyde | t-Butyl acetoacetate | (S)-TRIP (15) | THF | 48 | 75 | 88 |
Data is representative of typical results found in the literature for asymmetric Hantzsch reactions. (R)-TRIP and (S)-TRIP are chiral BINOL-derived phosphoric acid catalysts.
Table 2: Cinchona Alkaloid-Catalyzed Asymmetric Synthesis of Chiral 1,4-Dihydropyridines
| Entry | Enaminone | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | Malononitrile | Bis-cinchona Alkaloid (5) | CH2Cl2 | 24 | 90 | 96 |
| 2 | Mthis compound | Ethyl 2-cyanoacrylate | Bis-cinchona Alkaloid (5) | Toluene | 36 | 85 | 94 |
| 3 | This compound | Nitro-α,β-unsaturated ester | Bis-cinchona Alkaloid (10) | THF | 48 | 78 | 91 |
| 4 | Isopropyl 3-aminocrotonate | Malononitrile | Bis-cinchona Alkaloid (5) | CH2Cl2 | 24 | 88 | 97 |
Data is representative of typical results found in the literature for cinchona alkaloid-catalyzed asymmetric reactions of enaminones.
These studies underscore the utility of this compound as a versatile and effective substrate in the organocatalytic asymmetric synthesis of chiral pyridines and their precursors. The resulting highly functionalized, enantioenriched dihydropyridines can be readily converted to the corresponding chiral nicotinic acid derivatives through established chemical transformations, providing access to a wide array of valuable chiral building blocks for drug discovery and development.
Theoretical and Computational Studies of Ethyl 3 Aminocrotonate
Computational Chemistry Data
Computational descriptors provide a quantitative profile of the physicochemical properties of Ethyl 3-aminocrotonate. These parameters are crucial for predicting the molecule's behavior in various chemical and biological systems. Key computed properties include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and hydrogen bonding capabilities.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. It is calculated based on the summation of tabulated surface contributions of polar fragments. For this compound, the TPSA is computed to be 52.3 Ų. nih.gov This value suggests moderate polarity, which is a key factor in its solubility and interaction with other polar molecules.
LogP is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution characteristics. The calculated LogP (XLogP3-AA) for this compound is 1.0. nih.gov This value indicates a relatively balanced hydrophilic-lipophilic nature.
Hydrogen bonding is a critical intermolecular force that dictates the physical properties and interaction of a molecule with its environment. Computational methods can predict the number of hydrogen bond donors and acceptors in a molecule. This compound is predicted to have one hydrogen bond donor and three hydrogen bond acceptors. nih.gov The amino group (-NH2) acts as the donor, while the two oxygen atoms of the ester group and the nitrogen atom can act as acceptors.
| Computational Descriptor | Predicted Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 52.3 Ų | nih.gov |
| Calculated logP (XLogP3-AA) | 1.0 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Molecular Modeling and Docking Studies of Derivatives
This compound is a key building block in the synthesis of various heterocyclic compounds, most notably 1,4-dihydropyridines (DHPs), through the Hantzsch reaction. These DHP derivatives are known for their significant pharmacological activities, particularly as calcium channel blockers. Molecular modeling and docking studies on these derivatives are essential for understanding their mechanism of action and for the rational design of new, more potent therapeutic agents.
Docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a ligand (the DHP derivative) into the binding site of a target protein.
For instance, novel DHP derivatives synthesized using this compound have been the subject of molecular docking studies to evaluate their potential as inhibitors of multidrug resistance proteins, such as MRP1 and P-glycoprotein (P-gp), which are responsible for the efflux of chemotherapy drugs from cancer cells. These studies help in identifying the key interactions—like hydrogen bonds and hydrophobic interactions—between the DHP derivative and the amino acid residues in the protein's active site. The results from these computational analyses guide the structural modification of the derivatives to enhance their binding affinity and inhibitory action.
In other studies, DHP derivatives have been docked into the crystal structure of L-type calcium channels to rationalize their activity as cardiovascular drugs. Computational studies on these derivatives help elucidate the structure-activity relationship (SAR), showing how different substituents on the dihydropyridine (B1217469) ring, originating from precursors like this compound, influence binding and biological activity.
Theoretical Interpretation of Regio- and Stereoselectivity
This compound is an enamine, a class of compounds characterized by the presence of an amino group attached to a double bond. This structure confers a rich and varied reactivity, but also raises questions of selectivity in its chemical transformations. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in interpreting and predicting the regio- and stereochemical outcomes of its reactions.
The reactivity of this compound is governed by the electronic distribution across its enamine and ester functionalities. It possesses two primary nucleophilic centers: the α-carbon and the nitrogen atom. The preferred site of reaction (regioselectivity) depends on the nature of the electrophile and the reaction conditions.
A key reaction involving this compound is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. As an enamine, this compound can itself act as the nucleophile. Computational studies can rationalize the observed high regio- and stereoselectivity in such reactions. By calculating the energies of possible transition states for addition at different positions, researchers can determine the most favorable reaction pathway. For example, a computational study was used to corroborate the origin of stereoselectivity in a Michael-type addition that proceeded in a highly regio- and stereoselective manner.
Furthermore, in the context of the Hantzsch dihydropyridine synthesis, DFT calculations have been employed to study the reaction mechanism. The reaction involves a series of steps, including a Knoevenagel condensation followed by a Michael addition and cyclization. Theoretical models help to elucidate the energy profile of the reaction, identify the rate-determining step, and explain why certain bond formations are favored over others, leading to the specific regiochemical structure of the final dihydropyridine product. These studies confirm that the reaction proceeds via the most stable intermediates and transition states, providing a theoretical foundation for the observed experimental outcomes.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-aminocrotonate, and how can its purity be verified?
this compound is typically synthesized via the reaction of ethyl acetoacetate with ammonia under acidic conditions . Purity verification involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, in Hantzsch dihydropyridine syntheses, the compound’s structural integrity is confirmed by characteristic NMR peaks (e.g., enamine proton signals at δ 5.2–5.5 ppm) and FT-IR bands (C=O stretching at ~1650 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
The compound is corrosive and poses risks of skin/eye irritation. Safety protocols include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding contact with acids or oxidizing agents. Proper storage conditions (cool, dry, inert atmosphere) are essential to prevent decomposition .
Q. How does this compound participate in Hantzsch dihydropyridine synthesis?
In Hantzsch reactions, this compound acts as a β-enamine ester, reacting with aldehydes (e.g., 2-chlorobenzaldehyde) and diketones (e.g., ethyl acetoacetate) to form 1,4-dihydropyridines. The reaction typically occurs under reflux in polar solvents (ethanol, methanol) with yields exceeding 90% in optimized conditions (e.g., ionic liquid media) .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in multicomponent cyclization reactions?
Optimization involves solvent selection (e.g., ionic liquids like n-butyl pyridinium tetrafluoroborate for enhanced yields ), temperature control (reflux vs. room temperature), and catalyst use (e.g., Yb(OTf)₃ for regioselectivity in nucleoside analog synthesis ). Kinetic studies and DOE (Design of Experiments) frameworks are recommended to identify critical parameters (e.g., molar ratios, reaction time) .
Q. What structural insights can be gained from X-ray crystallography of this compound derivatives?
X-ray crystallography resolves conformational details, such as Z/E isomerism in β-enamine esters and intermolecular hydrogen bonding patterns. For example, in 1,2,5-thiadiazole derivatives, crystallographic data confirmed planar geometries and bond-length distortions caused by electron-withdrawing groups .
Q. How do electronic effects influence the reactivity of this compound in electrophilic substitutions?
Electron-donating groups (e.g., methyl) on the β-carbon enhance nucleophilicity, facilitating reactions with electrophiles like maleimide or azodicarboxylates. Conversely, electron-withdrawing groups (e.g., CF₃) can deactivate the enamine, leading to failed reactions or side products, as observed in S₄N₄·SbCl₅ complex studies .
Q. What analytical methods resolve contradictions in reaction outcomes involving this compound?
Discrepancies in yields or product distributions are analyzed via:
Q. How is this compound utilized in synthesizing calcium channel blockers like Nitrendipine?
It serves as a key β-enamine component in cyclocondensation with 3-nitrobenzaldehyde derivatives. In ionic liquid media, this method achieves >95% yield by stabilizing reactive intermediates and reducing side reactions . Post-synthetic modifications (e.g., click chemistry with aryl azides) further diversify the dihydropyridine scaffold .
Methodological Recommendations
- Synthetic Protocols : Prioritize ionic liquid media for high-yield dihydropyridine synthesis .
- Troubleshooting : Use thiol additives (e.g., β-mercaptoethanol) to suppress oxidation side reactions in air-sensitive conditions .
- Characterization : Combine XRD with HRMS for unambiguous structural assignment of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
